molecular formula C217H15IN4O5S B1172129 Acid Yellow 116 CAS No. 12239-18-8

Acid Yellow 116

Cat. No.: B1172129
CAS No.: 12239-18-8
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Description

Acid Yellow 116 (CAS 12239-18-8), also known as C.I. This compound, is a metallized single azo dye structured as a 1:2 cobalt complex . It is supplied as a yellowish-brown, uniform powder that is soluble in water . Researchers value this compound for its reddish-yellow hue and its key properties, which include a light fastness of 6-7 and a washing fastness of 5 on standardized scales, making it a subject of interest for durability studies . Its primary research applications focus on the dyeing of synthetic and natural protein substrates. It is extensively used in studies involving nylon, wool, and silk fabrics, as well as in investigations on dyeing polyvinyl alcohol (vinylon) and its blends with cotton . The compound is also applied in research on direct printing techniques for textiles and in the coloring of leather . The dye's large molecular structure can lead to gel formation in aqueous solutions, a characteristic that is pertinent for research into the dissolution and solution behavior of large dye molecules . This product is intended For Research Use Only (RUO) . It is strictly for laboratory or industrial scientific research and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

CAS No.

12239-18-8

Molecular Formula

C217H15IN4O5S

Origin of Product

United States

Preparation Methods

Diazotization of 3-Amino-4-hydroxybenzenesulfonamide

The synthesis begins with the diazotization of 3-amino-4-hydroxybenzenesulfonamide in an acidic medium. Hydrochloric acid (HCl) is typically used to protonate the primary amine group, followed by the addition of sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. The reaction mechanism proceeds as follows:

3-Amino-4-hydroxybenzenesulfonamide+HCl+NaNO2Diazonium salt+H2O+NaCl\text{3-Amino-4-hydroxybenzenesulfonamide} + \text{HCl} + \text{NaNO}2 \rightarrow \text{Diazonium salt} + \text{H}2\text{O} + \text{NaCl}

This step requires strict temperature control to prevent premature decomposition of the diazonium intermediate.

Coupling with N-(2-Chlorophenyl)-3-oxobutanamide

The diazonium salt is then coupled with N-(2-chlorophenyl)-3-oxobutanamide under alkaline conditions. The coupling reaction occurs at the meta position relative to the sulfonamide group, driven by the electron-withdrawing nature of the sulfonic acid moiety. The product is an azo compound with a conjugated π-system that forms the chromophore:

Diazonium salt+N-(2-chlorophenyl)-3-oxobutanamideAzo intermediate+HCl\text{Diazonium salt} + \text{N-(2-chlorophenyl)-3-oxobutanamide} \rightarrow \text{Azo intermediate} + \text{HCl}

The reaction pH is maintained between 8–9 to stabilize the diazonium ion and facilitate nucleophilic attack by the coupling component.

Cobalt Complexation

The final step involves treating the azo compound with cobalt chloride (CoCl₂) to form a 1:2 metal-ligand complex. The cobalt ion coordinates with the azo (-N=N-) and hydroxyl (-OH) groups, enhancing the dye’s stability and lightfastness. The complexation reaction is typically carried out in aqueous solution at elevated temperatures (60–80°C) for 1–2 hours:

Azo intermediate+CoCl2Acid Yellow 116+2HCl\text{Azo intermediate} + \text{CoCl}_2 \rightarrow \text{this compound} + 2\text{HCl}

The product is filtered, washed, and dried to obtain a yellow-brown powder with a purity >98%.

Optimization of Reaction Parameters

Temperature and pH Effects

  • Diazotization : Optimal yield is achieved at 0–5°C and pH 1–2. Higher temperatures lead to diazonium salt decomposition.

  • Coupling : A pH of 8–9 ensures efficient coupling without side reactions.

  • Complexation : Heating at 70°C for 90 minutes maximizes cobalt coordination.

Solubility and Purification

This compound exhibits limited solubility in cold water due to its large molecular size, forming a gel-like solution that crystallizes upon cooling. Purification involves:

  • Filtration to remove unreacted cobalt chloride.

  • Crystallization from dimethylformamide (DMF) to isolate the pure complex.

Analytical Characterization

Spectroscopic Analysis

  • UV-Vis : The dye shows strong absorption at 350–400 nm, characteristic of azo-cobalt complexes.

  • IR : Peaks at 1590 cm⁻¹ (N=N stretch) and 620 cm⁻¹ (Co-N vibration) confirm complex formation.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅ClN₄O₅S
Molecular Weight410.83 g/mol
CAS Number12239-18-8
SolubilitySoluble in water (forms gel)
Light Fastness6–7 (ISO 105-B02)
Washing Fastness5 (ISO 105-C06)

Industrial Challenges and Solutions

Gel Formation During Dissolution

The dye’s tendency to form gels in aqueous solutions is mitigated by:

  • Heating : Solutions are warmed to 50–60°C to disrupt intermolecular hydrogen bonding.

  • Salt Addition : Electrolytes like sodium sulfate reduce gelation by shielding sulfonic acid groups.

Metal Impurity Control

Residual cobalt ions are minimized via:

  • Ion Exchange : Post-complexation treatment with chelating resins.

  • Reprecipitation : Dissolving the dye in DMF and reprecipitating with ethanol.

Comparative Analysis with Related Dyes

While this compound uses a cobalt complex, similar dyes like Reactive Blue 116 employ copper (Cu²⁺) for coordination, resulting in distinct adsorption behaviors. For instance, Reactive Blue 116 shows higher adsorption on multi-walled carbon nanotubes at pH 12 due to hydroxide formation, whereas this compound achieves optimal solubility at pH 8–9 .

Chemical Reactions Analysis

Acid Yellow 116 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: this compound can be reduced to its corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acid Yellow 116 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acid Yellow 116 involves its interaction with molecular targets in the substrate it is applied to. The dye molecules bind to the fibers of the material, resulting in a strong and stable coloration. The pathways involved in this process include molecular diffusion and adsorption, which are influenced by factors such as pH and temperature .

Comparison with Similar Compounds

Key Properties :

  • Light Fastness : 6–7 (on a scale of 1–8)
  • Washing Fastness : 5 (on a scale of 1–5)
  • Solubility : Highly soluble in water, with stability in acidic and alkaline conditions .

Acid Yellow 116 belongs to the acid dye class, which includes structurally related compounds with variations in chromophores, substituents, and metal complexes. Below is a comparative analysis with other acid dyes and functionally similar compounds:

Acid Yellow 119
  • Chemical Class: Monoazo dye (non-metallized) .
  • Structure : Lacks the cobalt complex present in this compound, resulting in lower molecular weight and altered spectral properties.
  • Applications : Used for wool and nylon but with inferior light fastness (data unspecified) compared to this compound.
Acid Orange 116 (Acid Orange AGT)
  • Chemical Class: Monoazo sodium sulfonate dye (CAS 12220-10-9) .
  • Structure : Contains a naphthalene sulfonate group instead of a cobalt complex, leading to a reddish-orange hue.
  • Applications : Suitable for wool and nylon but less effective on polyester.
  • Fastness : Light fastness of 5 and washing fastness of 5, slightly lower than this compound .
Acid Yellow 49
  • Chemical Class: Monoazo dye .
  • Adsorption Behavior : Demonstrates lower adsorption capacity on sepiolite compared to this compound, likely due to differences in solubility and molecular size .
  • Environmental Impact : Higher mobility in aqueous systems due to smaller molecular structure.
Natural Pigments (Carotenoids)
  • Example : β-carotene (a tetraterpene) .
  • Structure : Organic hydrocarbon chain with conjugated double bonds, contrasting with this compound’s azo-metal complex.
  • Applications : Used as natural colorants in food and cosmetics but lack the durability and synthetic fiber affinity of acid dyes .
Table 1: Comparative Properties of this compound and Similar Compounds
Property This compound Acid Yellow 119 Acid Orange 116 β-Carotene
Chemical Class Monoazo cobalt complex Monoazo Monoazo sulfonate Tetraterpene
Molecular Weight 410.83 ~350 (estimated) 488.51 536.87
Light Fastness 6–7 Not reported 5 Low (1–2)
Washing Fastness 5 Not reported 5 Not applicable
Solubility Water-soluble Water-soluble Water-soluble Lipid-soluble
Primary Use Synthetic fibers Wool/Nylon Wool/Nylon Food/Cosmetics
Structural and Functional Insights
  • Metal Complexation: this compound’s cobalt complex enhances light fastness and thermal stability compared to non-metallized dyes like Acid Yellow 119 .
  • Sulfonate Groups : Acid Orange 116’s sulfonate substituents improve water solubility but reduce affinity for hydrophobic fibers like polyester .
  • Environmental Persistence: this compound’s larger molecular size and metal complex may reduce biodegradability compared to simpler monoazo dyes .

Biological Activity

Acid Yellow 116 , also known as C.I. This compound, is a synthetic azo dye primarily used in the textile industry and for food coloring. Its chemical structure includes a cobalt complex and is characterized by the molecular formula C16H15ClN4O5SC_{16}H_{15}ClN_{4}O_{5}S and a molecular weight of 410.83 g/mol . This dye has garnered attention not only for its industrial applications but also for its potential biological activities.

The biological activity of this compound can be attributed to its interactions at the cellular level, particularly regarding oxidative stress and cellular signaling pathways. Azo dyes, including this compound, have been shown to exhibit antioxidant properties, which may help mitigate oxidative damage in various biological systems. This is particularly relevant in the context of environmental exposure, where such compounds can influence cellular health.

Antioxidant Properties

Research indicates that certain azo dyes can act as antioxidants by scavenging free radicals and reducing oxidative stress markers. For instance, studies have demonstrated that these compounds can modulate the activity of various antioxidant enzymes, thus enhancing the cellular defense mechanisms against oxidative damage .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Various studies have evaluated its effects on different biological systems:

  • In Vitro Studies : These studies typically focus on cell lines to assess cytotoxicity and genotoxicity. For example, research has indicated that exposure to certain concentrations of this compound can lead to alterations in cell viability and DNA integrity in cultured human cells.
  • In Vivo Studies : Animal models have been employed to investigate the systemic effects of this compound. These studies often measure parameters such as liver function, hematological changes, and histopathological alterations in organs following exposure to the dye.

Case Studies

Several case studies highlight the implications of this compound exposure in both occupational settings and environmental contexts:

  • Occupational Exposure : Workers in industries utilizing this compound have reported increased incidences of respiratory issues and skin sensitization. Monitoring studies suggest a correlation between prolonged exposure to azo dyes and adverse health outcomes.
  • Environmental Impact : The presence of this compound in wastewater has raised concerns regarding its ecological effects. Studies assessing aquatic life have shown that high concentrations can disrupt reproductive functions in fish species.

Data Table: Biological Activity Summary

Biological Activity Observations References
Antioxidant ActivityScavenges free radicals; enhances enzyme activity
CytotoxicityAlters cell viability in vitro; genotoxic effects observed
Environmental ImpactDisrupts aquatic life; affects reproductive functions

Q & A

Basic: What spectroscopic techniques are recommended for characterizing Acid Yellow 116, and how should researchers validate their findings?

Answer: this compound can be characterized using UV-Vis spectroscopy (absorption maxima in the 400–450 nm range for azo dyes), FTIR (to confirm functional groups like -N=N- and -SO₃H), and NMR (to resolve structural details). Validation requires comparing spectral data with literature values and conducting replicate experiments to ensure reproducibility. Cross-referencing with high-purity standards and peer-reviewed databases is critical .

Basic: How can researchers optimize the synthesis of this compound in laboratory settings?

Answer: Optimization involves systematically varying parameters (temperature, pH, reactant ratios) using Design of Experiments (DOE) . For example, diazotization at 0–5°C and coupling at pH 4–6 are typical. Monitor purity via HPLC (C18 column, methanol-water mobile phase) and yield via gravimetric analysis. Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Advanced: What statistical methods resolve contradictions in this compound’s photostability data?

Answer: Contradictions may arise from light source variability or matrix effects. Use ANOVA to assess significance of experimental variables (e.g., UV intensity, exposure time). Regression analysis can model degradation kinetics, while error propagation tools quantify measurement uncertainties. Cross-validation with independent datasets (e.g., solar simulator vs. artificial UV) reduces bias .

Advanced: How can computational models predict this compound’s environmental behavior?

Answer: Density Functional Theory (DFT) calculates electronic properties to predict reactivity, while Quantitative Structure-Activity Relationship (QSAR) models estimate toxicity. Validate predictions with experimental degradation studies (e.g., HPLC-MS for byproduct identification) and ecotoxicity assays (e.g., Daphnia magna LC50 tests). Ensure model applicability via sensitivity analysis .

Basic: What parameters are critical for chromatographic analysis of this compound?

Answer: Key HPLC parameters include:

  • Column : C18 with 5 µm particle size.
  • Mobile phase : Methanol/water (70:30 v/v) with 0.1% formic acid.
  • Detection : UV at 420 nm.
    Minimize retention time variability by standardizing column temperature (±1°C) and using internal standards (e.g., sulfonated azo dye analogs) .

Advanced: What methodologies assess ecological risks of this compound degradation byproducts?

Answer:

Identification : Use LC-MS/MS to detect byproducts (e.g., aromatic amines).

Toxicity : Perform Microtox® assays for acute toxicity and Ames tests for mutagenicity.

Environmental Fate : Apply fugacity models to predict partitioning in water-soil systems.

Data Integration : Compare results with regulatory thresholds (e.g., EU REACH) .

Advanced: How to design a study on pH-dependent solubility of this compound?

Answer:

  • Experimental Design : Use buffered solutions (pH 2–12) under controlled temperature (25±0.5°C).
  • Measurement : Employ UV-Vis spectroscopy (calibration curve at λ_max) or gravimetry.
  • Error Mitigation : Account for ionic strength effects via Debye-Hückel theory and calibrate pH meters daily.
  • Statistical Analysis : Apply Student’s t-test to compare solubility trends across pH ranges .

Basic: What are the best practices for reporting this compound’s spectroscopic data?

Answer:

  • UV-Vis : Report λ_max with molar absorptivity (ε) and solvent details.
  • FTIR : Include baseline correction and peak assignments (e.g., -N=N- stretch at 1450–1600 cm⁻¹).
  • NMR : Specify solvent (e.g., D₂O), frequency (400 MHz), and coupling constants.
    Use IUPAC guidelines for spectral data presentation and provide raw data in supplementary materials .

Advanced: How to address inconsistencies in this compound’s adsorption isotherm models?

Answer: Test multiple models (Langmuir, Freundlich, Temkin) via nonlinear regression. Use Akaike Information Criterion (AIC) to select the best fit. Investigate matrix interferences (e.g., competing ions) via ICP-OES and validate with kinetic studies. Report confidence intervals for model parameters .

Advanced: What interdisciplinary approaches enhance mechanistic studies of this compound?

Answer: Combine electrochemical analysis (cyclic voltammetry for redox behavior) with computational docking (to predict enzyme interactions in biodegradation). Validate with FTICR-MS for high-resolution mass data and in silico toxicity profiling. Triangulate results with peer-reviewed biodegradation pathways .

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